N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide is a complex organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with 4-chlorophenyl, 4-methyl, and 4-nitrobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 4-nitrobenzyl chloride reacts with 4-chlorophenyl-4-methylbenzenesulfonamide in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivative.
Oxidation: Carboxylic acid derivative.
Scientific Research Applications
N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antimicrobial or anti-inflammatory properties.
Materials Science: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-4-methylbenzenesulfonamide: Lacks the nitrobenzyl group, leading to different reactivity and applications.
N-(4-Nitrobenzyl)-4-methylbenzenesulfonamide:
Uniqueness
N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H17ClN2O4S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-methyl-N-[(4-nitrophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-15-2-12-20(13-3-15)28(26,27)22(18-10-6-17(21)7-11-18)14-16-4-8-19(9-5-16)23(24)25/h2-13H,14H2,1H3 |
InChI Key |
OEYYUMPVRFMAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.